N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
Benzo[d]imidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in compounds which are biologically active or of pharmaceutical interest .
Synthesis Analysis
The synthesis of benzo[d]imidazole derivatives often involves the condensation of aromatic aldehydes with o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a benzo[d]imidazole derivative can be obtained .
Molecular Structure Analysis
Benzo[d]imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzo[d]imidazole derivatives, these properties can vary widely. For example, some derivatives are light yellow crystalline solids .
Scientific Research Applications
Synthesis and Functionalization
Research has shown the ability to modify and synthesize derivatives of pyrazole-3-carboxamide compounds, demonstrating their versatility for chemical reactions. For instance, one study involved the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with aminopyridine, exploring the reaction mechanisms and structural determinations of these compounds (Yıldırım, Kandemirli, & Demir, 2005). This research underscores the compound's potential as a foundational chemical for further modifications and applications in diverse fields.
Antimicrobial and Antitubercular Activity
Derivatives of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide have been investigated for their antimicrobial properties. A notable study designed and synthesized novel benzimidazole–oxadiazole hybrid molecules, showing potent antimicrobial and anti-tubercular activities against various strains, highlighting the compound's therapeutic potential (Shruthi et al., 2016).
Heterocyclic Compound Synthesis
The synthesis of imidazo[1,5-a]pyrazines and their derivatives has been explored, revealing the compound's utility in creating a range of functionalized derivatives. Such compounds have been generated through regioselective metalation strategies, contributing to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and beyond (Board et al., 2009).
Antiviral Activity
Research into benzamide-based derivatives, including those related to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide, has identified compounds with significant activity against avian influenza virus, demonstrating the potential for these molecules in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Gene Expression Control
Polyamides containing imidazole and pyrrole, related to the chemical structure of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide, have been studied for their ability to target specific DNA sequences. These compounds are investigated as potential agents for controlling gene expression, with applications in treating diseases such as cancer (Chavda et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-2-19-8-7-12(18-19)14(20)15-9-13-16-10-5-3-4-6-11(10)17-13/h3-8H,2,9H2,1H3,(H,15,20)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMLJRQDKUQSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.